molecular formula C24H30FN3O3 B6008618 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine

1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine

Cat. No. B6008618
M. Wt: 427.5 g/mol
InChI Key: DZDSSGHMAFRYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine, also known as FPPP, is a chemical compound that has been widely studied for its potential use in scientific research. FPPP is a piperazine derivative that has been shown to have a number of interesting biochemical and physiological effects, and it has been used in a variety of studies to investigate the mechanisms of action of various drugs and compounds.

Mechanism of Action

The exact mechanism of action of 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine is not well understood, but it is thought to act primarily as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, leading to increased dopamine release and activity. 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine may also have some affinity for other receptors such as serotonin receptors, which could contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which can lead to increased feelings of pleasure and reward. 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine has also been shown to have some effects on serotonin receptors, which could contribute to its potential as a tool for studying the mechanisms of hallucinogenic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine in scientific research is that it is a relatively well-characterized compound that has been studied extensively in the literature. This means that there is a lot of existing data on its properties and effects, which can be useful for designing experiments and interpreting results. However, one limitation of using 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine is that it is a controlled substance in many jurisdictions, which can make it difficult to obtain and use in certain contexts.

Future Directions

There are many potential future directions for research on 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine and related compounds. For example, researchers could investigate the effects of 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine on other neurotransmitter systems in the brain, such as the glutamate or GABA systems. Additionally, researchers could investigate the potential therapeutic uses of 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine and related compounds, such as in the treatment of depression or addiction. Finally, researchers could investigate the potential risks and side effects of 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine, particularly with regard to its potential for abuse or addiction.

Synthesis Methods

The synthesis of 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine can be accomplished using a number of different methods, but one common approach involves the reaction of 1-(2,6-dimethoxybenzoyl)piperidin-3-amine with 2-fluorophenylpiperazine in the presence of a suitable catalyst. This reaction typically takes place in a solvent such as ethanol or methanol, and the resulting product can be purified using a variety of techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine has been used in a variety of scientific studies to investigate the mechanisms of action of various drugs and compounds. For example, 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine has been used as a reference compound in studies of the effects of certain hallucinogenic drugs on serotonin receptors in the brain. 1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine has also been used to investigate the effects of certain compounds on dopamine receptors, and it has been shown to have some potential as a tool for studying the mechanisms of addiction and drug abuse.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3/c1-30-21-10-5-11-22(31-2)23(21)24(29)28-12-6-7-18(17-28)26-13-15-27(16-14-26)20-9-4-3-8-19(20)25/h3-5,8-11,18H,6-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDSSGHMAFRYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.